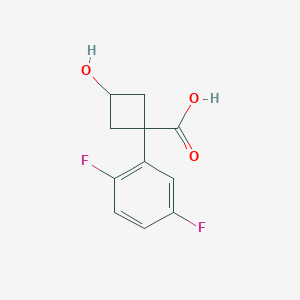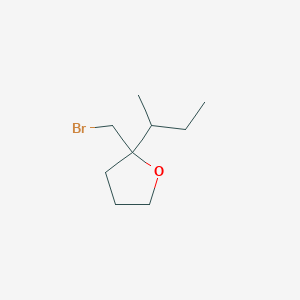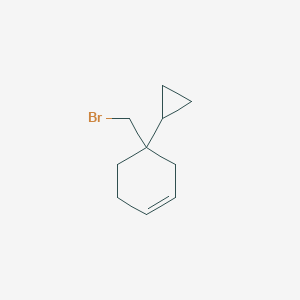![molecular formula C11H13NO4 B13166184 4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)
4-[(4-Hydroxybenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxybenzamido)butanoic acid is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol This compound is characterized by the presence of a hydroxybenzamide group attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzamido)butanoic acid typically involves the Schotten-Baumann reaction. This reaction is performed by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution . The reaction conditions include maintaining a slightly alkaline environment and controlling the temperature to avoid decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for 4-(4-Hydroxybenzamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxybenzamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Major Products
Oxidation: Formation of 4-(4-oxobenzamido)butanoic acid.
Reduction: Formation of 4-(4-aminobenzamido)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Hydroxybenzamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including cerebroprotective activity.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxybenzamido)butanoic acid involves its interaction with specific molecular targets. The hydroxybenzamide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyhippuric acid: Similar structure but with a different side chain.
4-Hydroxybenzoic acid: Lacks the amide group present in 4-(4-Hydroxybenzamido)butanoic acid.
Uniqueness
4-(4-Hydroxybenzamido)butanoic acid is unique due to the presence of both a hydroxybenzamide group and a butanoic acid chain
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-[(4-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-3-8(4-6-9)11(16)12-7-1-2-10(14)15/h3-6,13H,1-2,7H2,(H,12,16)(H,14,15) |
Clé InChI |
ZVPJJXKXYKXGRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)







![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)




